molecular formula C6H4Br3N B1607105 2,6-Dibromo-3-(bromomethyl)pyridine CAS No. 41789-38-2

2,6-Dibromo-3-(bromomethyl)pyridine

Cat. No. B1607105
CAS RN: 41789-38-2
M. Wt: 329.81 g/mol
InChI Key: AJUZSMABBXCOER-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(bromomethyl)pyridine is a chemical compound with the empirical formula C7H7Br2N. It is a crystalline solid that exhibits molecular stacking along the c-axis. The compound is synthesized through the reaction of 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole. Its molecular structure consists of a pyridine ring with two bromomethyl groups attached at positions 2 and 6. The compound has applications in the synthesis of pyridine-pyrazole derivatives and large cyclic ligands .

Synthesis Analysis

This compound is prepared by reacting 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole. The reaction yields the tridentate ligand 2,6-[(3,5-diphenylpyrazol-1-yl)methyl]pyridine. This synthetic route provides access to novel pyridine-pyrazole derivatives .

Molecular Structure Analysis

The compound’s molecular structure features a pyridine ring with two bromomethyl substituents at positions 2 and 6. The stacking of molecules along the c-axis contributes to its crystal structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions, cross-coupling reactions, and cyclization reactions. Its bromomethyl groups make it a versatile precursor for functionalized pyridine derivatives .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. As a ligand, it can coordinate with metal ions, influencing their reactivity and catalytic properties .

  • Physical and Chemical Properties Analysis

    • Melting Point : Approximately 85-87°C .
    • Molecular Weight : 264.95 g/mol .
  • Safety and Hazards

    • Precautionary Measures : Use appropriate personal protective equipment (dust mask, eyeshields, gloves), handle in a well-ventilated area, and avoid ingestion or contact with skin and eyes .
  • properties

    IUPAC Name

    2,6-dibromo-3-(bromomethyl)pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AJUZSMABBXCOER-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=NC(=C1CBr)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4Br3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70355756
    Record name 2,6-dibromo-3-(bromomethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70355756
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    329.81 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    41789-38-2
    Record name 2,6-dibromo-3-(bromomethyl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70355756
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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